![molecular formula C17H17Cl2N5S B276575 N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), a protein found in the outer mitochondrial membrane of cells. It has been extensively studied for its potential use in imaging and treating various diseases.
Wirkmechanismus
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine binding to TSPO can modulate these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have various biochemical and physiological effects. It can modulate the immune response, leading to a decrease in neuroinflammation. It can also modulate mitochondrial function, leading to an increase in ATP production. Additionally, N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several advantages for lab experiments. It is highly selective for TSPO and has a high affinity for the protein, making it an ideal ligand for imaging and studying TSPO. However, N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several limitations, including its relatively low water solubility and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. One potential direction is the development of new TSPO ligands with improved water solubility and reduced toxicity. Another potential direction is the use of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in combination with other drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the physiological effects of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine and its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves a multi-step process. The first step involves the reaction of 2,6-dichlorobenzylamine with 3-mercaptopropylamine to form N-(2,6-dichlorobenzyl)-N-(3-mercaptopropyl)amine. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential use in imaging and treating various diseases. It has been shown to be effective in imaging neuroinflammation, which is associated with a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been studied for its potential use in treating cancer, as TSPO is overexpressed in many cancer cells.
Eigenschaften
Produktname |
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
---|---|
Molekularformel |
C17H17Cl2N5S |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-[(2,6-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-15-8-4-9-16(19)14(15)12-20-10-5-11-25-17-21-22-23-24(17)13-6-2-1-3-7-13/h1-4,6-9,20H,5,10-12H2 |
InChI-Schlüssel |
NUQDWGDFWCUQHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.